N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
CAS No.:
Cat. No.: VC14973725
Molecular Formula: C19H27N5O4S
Molecular Weight: 421.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27N5O4S |
|---|---|
| Molecular Weight | 421.5 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)sulfonylethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C19H27N5O4S/c1-28-16-5-7-17(8-6-16)29(26,27)12-11-20-18(25)13-19(9-3-2-4-10-19)14-24-15-21-22-23-24/h5-8,15H,2-4,9-14H2,1H3,(H,20,25) |
| Standard InChI Key | ZABZGSYTGVIXTR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Introduction
N-{2-[(4-Methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound with applications in pharmaceutical and chemical research. Its structure combines sulfonamide functionality with a tetraazole moiety, which is often associated with bioactivity in drug design. The compound’s specific properties make it a candidate for further exploration in medicinal chemistry.
Synthesis Pathway
The synthesis of N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves multiple steps:
-
Preparation of the Sulfonamide Intermediate:
-
Reaction of 4-methoxybenzenesulfonyl chloride with an appropriate ethylamine derivative under basic conditions.
-
-
Formation of the Tetraazole Moiety:
-
Cyclization of an azide precursor to form the tetraazole ring.
-
-
Final Coupling Reaction:
-
Coupling of the sulfonamide intermediate with the tetraazole-containing cyclohexane derivative using acetamide as a linker.
-
Applications and Biological Relevance
The compound’s structural features suggest potential applications in medicinal chemistry:
-
Pharmacological Potential:
-
The sulfonamide group is known for its role in enzyme inhibition, particularly targeting carbonic anhydrase and proteases.
-
The tetraazole moiety mimics carboxylic acids and can enhance binding affinity to biological targets.
-
-
Drug Development:
-
Similar compounds have been explored as anti-inflammatory agents and enzyme inhibitors.
-
Molecular docking studies could reveal its potential as a ligand for specific receptors or enzymes.
-
Analytical Characterization
The compound can be characterized using standard analytical techniques:
Table 2: Analytical Data
| Technique | Observations |
|---|---|
| NMR (¹H and ¹³C) | Signals corresponding to methoxy, cyclohexane, and acetamide groups |
| Mass Spectrometry | Peak at m/z ~394 confirming molecular weight |
| IR Spectroscopy | Characteristic peaks for sulfonamide (S=O stretch) and amide (C=O stretch) groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume